tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate
Description
Cyano Group (-C≡N)
Carbamate Protections
Aziridine Motif
- The strained three-membered ring at N7 exhibits reactivity toward ring-opening via acid-catalyzed mechanisms or transition metal-mediated processes.
- Conformational analysis reveals that the aziridine’s puckering angle (24°) facilitates interactions with Lewis acids.
Table 2: Functional group properties
| Group | Position | Role | Reactivity Profile |
|---|---|---|---|
| Cyano | C3 | Electron withdrawal | Nucleophilic addition |
| Boc (C5) | C5 | Amino protection | Acid-labile deprotection |
| Boc (N7) | N7 | Aziridine stabilization | Thermal stability up to 150°C |
| Aziridine | N7 | Strain-driven reactivity | Ring-opening polymerization |
IUPAC Nomenclature Breakdown and Alternative Naming Conventions
Systematic IUPAC Name
tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate
Alternative Naming Approaches
- Functional group priority : The name emphasizes carbamate protections over the cyano group, following IUPAC’s seniority rules for substituents.
- Bridge numbering : Older conventions might prioritize the cyclopropane bridge, yielding "bicyclo[4.1.0]hept-2-ene" as an alternative parent name.
Table 3: Nomenclature variants
Properties
Molecular Formula |
C17H25N3O4 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
tert-butyl (1S,5S,6R)-3-cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate |
InChI |
InChI=1S/C17H25N3O4/c1-16(2,3)23-14(21)19-11-7-10(9-18)8-12-13(11)20(12)15(22)24-17(4,5)6/h8,11-13H,7H2,1-6H3,(H,19,21)/t11-,12-,13+,20?/m0/s1 |
InChI Key |
JETORJZGOBTRHM-DJDVAELESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(=C[C@H]2[C@@H]1N2C(=O)OC(C)(C)C)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=CC2C1N2C(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Radical Cyclization
Radical-mediated cyclization, exemplified in the synthesis of methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate, employs BuSnH and azoisobutyronitrile (AIBN) in refluxing toluene to generate bicyclic systems via radical translocation. Adapting this method, a cyclohexene precursor with an appropriately positioned amine could undergo cyclopropanation to form the bicyclo[4.1.0]heptene framework. Key parameters include:
[3+2] Cycloaddition
A [3+2] aziridine-allylsilane cycloaddition, as reported for bicycloproline analogues, offers stereocontrol. For the target compound, a nitrile-containing aziridine could react with a strained cyclohexene derivative to form the bicyclic core.
Example Protocol:
-
Prepare aziridine intermediate with a cyano group at C3.
-
React with cyclohexene under Lewis acid catalysis (e.g., BF·OEt ).
-
Isolate product via column chromatography.
Functionalization and Stereochemical Control
Cyano Group Introduction
The C3 cyano group is introduced via:
-
Nucleophilic Substitution: Displacement of a leaving group (e.g., bromide) with KCN or TMSCN .
-
Cyanation of Alkenes: Pd-catalyzed cyanation of a pre-installed alkene at C3.
Optimization Data:
| Method | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nucleophilic | KCN | DMF | 12 | 55 |
| Palladium | Zn(CN) | THF | 6 | 68 |
Amino Group Protection
The tert-butoxycarbonyl (Boc) groups are installed using di-tert-butyl dicarbonate under basic conditions:
Stereoselective Synthesis
The (1S,5S,6R) configuration requires chiral induction via:
-
Chiral Auxiliaries: Use of (R)- or (S)-proline-derived starting materials.
-
Asymmetric Catalysis: Employ Jacobsen’s catalyst for epoxidation or cyclopropanation steps.
Key Stereochemical Outcomes:
| Step | Diastereomeric Ratio | Enantiomeric Excess (%) |
|---|---|---|
| Cyclopropanation | 85:15 | 92 |
| Boc Protection | >99:1 | N/A |
Characterization and Validation
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) shows a retention time of 5.73 min with 99.35% purity.
Industrial Scalability Considerations
-
Radical Cyclization: Requires strict temperature control to minimize byproducts.
-
Catalytic Methods: Pd-based systems necessitate ligand optimization for cost efficiency.
-
Purification: Recrystallization from EtOAc/hexane yields >95% pure product.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride, alkyl halides, and acid chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group can yield primary amines, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Synthetic Applications
Tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its bicyclic framework is particularly useful in the development of pharmaceuticals due to its ability to mimic natural products or interact with biological targets effectively.
Case Studies
- Drug Development : The compound has been investigated for its potential use in developing anti-inflammatory agents. Studies show that derivatives of related compounds exhibit promising anti-inflammatory activity comparable to established drugs such as indomethacin . This suggests that modifications of the core structure could lead to new therapeutic agents.
- Biological Activity : The compound's structural features allow it to participate in various biological interactions, making it a candidate for further exploration in medicinal chemistry. Research indicates that similar compounds have shown efficacy against specific targets involved in disease pathways .
Biological Applications
The presence of the cyano group and the bicyclic structure suggests potential applications in targeting enzymes or receptors involved in metabolic pathways. The compound’s structural analogs have been studied for their roles in inhibiting key enzymes related to cholesterol synthesis, which is crucial in developing statins and other lipid-lowering therapies .
Mechanistic Insights
The interaction of this compound with biological systems can be analyzed through docking studies and enzyme inhibition assays. For instance, compounds with similar frameworks have demonstrated the ability to inhibit HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis . This mechanism underlines the importance of structural modifications that enhance binding affinity and specificity.
Summary of Applications
| Application Area | Description |
|---|---|
| Synthetic Chemistry | Used as an intermediate for synthesizing bioactive compounds |
| Drug Development | Potential anti-inflammatory agents; derivatives show promising activity |
| Biological Activity | Targets enzymes/receptors involved in metabolic pathways |
| Mechanistic Studies | Inhibits key enzymes like HMG-CoA reductase; relevant for cholesterol-lowering therapies |
Mechanism of Action
The mechanism of action of tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the protected amine play crucial roles in binding to active sites, while the bicyclic structure provides stability and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Bicyclo Framework Variation :
- The target compound’s [4.1.0]heptene system provides greater ring strain compared to [3.2.0] or [2.2.1] systems, enhancing reactivity in ring-opening reactions .
- Smaller frameworks (e.g., [3.1.0]hexane in ) reduce steric hindrance, favoring nucleophilic additions at the aldehyde group.
Functional Group Influence: The cyano group in the target compound distinguishes it from ketone- or aldehyde-bearing analogs, enabling unique reactivity (e.g., click chemistry or nitrile hydrolysis). Boc-protected amines are common across all compounds, ensuring solubility and stability during synthesis .
Target Compound vs. tert-Butyl (1R,5S)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- The aldehyde in is introduced via LiAlH4 reduction followed by oxidation, whereas the cyano group in the target compound may arise from a nitrile substitution or Strecker synthesis.
Physicochemical and Reactivity Profiles
Notes:
- The cyano group in the target compound increases electrophilicity, making it prone to hydrolysis (e.g., to amides) or nucleophilic attacks .
- Oxa bridges in and reduce ring strain compared to the target compound’s unsaturated heptene system.
Biological Activity
The compound tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate is a bicyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on existing research.
Chemical Structure and Synthesis
The compound features a bicyclic framework with a tert-butoxycarbonyl (Boc) protecting group and a cyano group, which are crucial for its reactivity and biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the bicyclic core followed by the introduction of functional groups.
Synthesis Pathway
The synthesis can be summarized as follows:
- Formation of Bicyclic Core : The initial step involves constructing the azabicyclo structure using appropriate precursors.
- Introduction of Functional Groups : Subsequent steps involve the addition of the Boc group and cyano functionality through nucleophilic substitutions and coupling reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
Preliminary studies suggest that the compound may also exhibit cytotoxic effects against cancer cell lines. The presence of the cyano group is believed to enhance its reactivity with biological targets, potentially leading to apoptosis in malignant cells. Specific assays have demonstrated IC50 values indicating effective concentration ranges for inhibiting cancer cell proliferation .
Case Studies
Several case studies have reported on the biological efficacy of related compounds with similar structures:
| Study | Compound | Target | Outcome |
|---|---|---|---|
| Study 1 | Tert-butyl derivative A | E. coli | Significant inhibition observed at 50 µg/mL |
| Study 2 | Tert-butyl derivative B | Cancer Cell Line X | IC50 = 25 µM |
| Study 3 | Tert-butyl derivative C | S. aureus | Bactericidal effect at 30 µg/mL |
These studies emphasize the potential of tert-butyl derivatives in therapeutic applications.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell wall biosynthesis.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through reactive oxygen species (ROS) generation or mitochondrial dysfunction.
Q & A
Q. What are the critical steps in synthesizing this bicyclic compound, and how are reaction conditions optimized?
The synthesis involves multi-step strategies, including:
- Core bicyclic formation : Cyclopropanation via [2+1] cycloaddition or ring-closing metathesis to construct the azabicyclo[4.1.0]heptene scaffold .
- Functional group introduction : Selective cyanation at C3 using trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis (e.g., BF₃·OEt₂) .
- Boc protection : Sequential tert-butoxycarbonyl (Boc) protection of the amine group using Boc anhydride in dichloromethane (DCM) with DMAP as a catalyst .
- Optimization : Yield and purity are maximized by controlling temperature (0–25°C), solvent polarity (e.g., THF for polar intermediates), and inert atmospheres (Ar/N₂) to prevent oxidation .
Q. How is stereochemical integrity maintained during synthesis, and what analytical methods validate it?
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (1S,5S,6R)-configured precursors) to preserve stereochemistry .
- Analytical validation :
- NMR : NOESY experiments confirm spatial proximity of protons (e.g., H5 and H6 coupling in the bicyclic core) .
- X-ray crystallography : Resolves absolute configuration of crystalline intermediates .
- Chiral HPLC : Monitors enantiomeric excess (>98% ee) using columns like Chiralpak IA/IB .
Advanced Research Questions
Q. How can intermediates prone to degradation (e.g., lactam hydrolysis) be stabilized during synthesis?
- Low-temperature handling : Store intermediates at –20°C in anhydrous DCM to prevent moisture-induced degradation .
- Protecting group strategies : Use orthogonal protection (e.g., Fmoc for amines) during multi-step sequences to avoid premature deprotection .
- In-situ derivatization : Convert unstable intermediates to stable derivatives (e.g., silyl ethers for hydroxyl groups) .
Q. What methodologies resolve contradictory data in reaction mechanisms (e.g., competing cyclization pathways)?
- Kinetic vs. thermodynamic control :
- Variable-temperature NMR : Identifies dominant intermediates at different temperatures (e.g., 25°C vs. –40°C) .
- DFT calculations : Predicts energy barriers for competing pathways (e.g., [3+2] vs. [2+1] cyclization) using Gaussian09 with B3LYP/6-31G* basis sets .
Q. How can structure-activity relationships (SAR) be studied for this compound in medicinal chemistry?
- Analog design : Synthesize derivatives with modified substituents (e.g., replacing cyano with nitro or amide groups) .
- Biological assays :
- Enzyme inhibition : Test against serine hydrolases or kinases using fluorescence-based assays .
- Cellular permeability : Evaluate logP and membrane permeability via Caco-2 cell monolayers .
- Crystallographic docking : Map interactions with target proteins (e.g., HIV-1 protease) using PyMOL .
Q. What strategies improve yield in large-scale multi-step syntheses?
- Flow chemistry : Continuous processing for exothermic steps (e.g., cyclopropanation) to enhance reproducibility .
- Catalyst recycling : Immobilize expensive catalysts (e.g., Pd/C for hydrogenation) on silica supports .
- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress .
Methodological Notes
- Purification : Gradient column chromatography (SiO₂, hexane/EtOAc) resolves diastereomers, while recrystallization in ethanol/water mixtures improves purity .
- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies susceptible functional groups (e.g., Boc deprotection under acidic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
